Cas no 2031269-08-4 (tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate)
tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate
- 1-Piperazinecarboxylic acid, 3-cyano-4-(1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester
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- MDL: MFCD30344750
- Inchi: 1S/C13H19N3O3/c1-5-11(17)16-7-6-15(9-10(16)8-14)12(18)19-13(2,3)4/h5,10H,1,6-7,9H2,2-4H3
- InChI Key: VPNAKQCEOVGIBS-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCN(C(=O)C=C)C(C#N)C1
tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AW01592-10g |
tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate |
2031269-08-4 | 95% | 10g |
$3394.00 | 2024-04-20 | |
| A2B Chem LLC | AW01592-50mg |
tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate |
2031269-08-4 | 95% | 50mg |
$219.00 | 2024-04-20 | |
| A2B Chem LLC | AW01592-100mg |
tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate |
2031269-08-4 | 95% | 100mg |
$306.00 | 2024-04-20 | |
| A2B Chem LLC | AW01592-250mg |
tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate |
2031269-08-4 | 95% | 250mg |
$422.00 | 2024-04-20 | |
| A2B Chem LLC | AW01592-500mg |
tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate |
2031269-08-4 | 95% | 500mg |
$645.00 | 2024-04-20 | |
| A2B Chem LLC | AW01592-1g |
tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate |
2031269-08-4 | 95% | 1g |
$818.00 | 2024-04-20 | |
| A2B Chem LLC | AW01592-2.5g |
tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate |
2031269-08-4 | 95% | 2.5g |
$1566.00 | 2024-04-20 | |
| A2B Chem LLC | AW01592-5g |
tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate |
2031269-08-4 | 95% | 5g |
$2301.00 | 2024-04-20 | |
| Enamine | EN300-307140-1g |
tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate |
2031269-08-4 | 95% | 1g |
$743.0 | 2023-09-05 | |
| Enamine | EN300-307140-5g |
tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate |
2031269-08-4 | 95% | 5g |
$2152.0 | 2023-09-05 |
tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate Suppliers
tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate
Recent Advances in the Synthesis and Applications of tert-Butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate (CAS: 2031269-08-4)
The compound tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate (CAS: 2031269-08-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This piperazine derivative serves as a key intermediate in the synthesis of biologically active molecules, particularly those targeting protein-protein interactions and enzyme inhibition. Recent studies have highlighted its role in the development of novel kinase inhibitors and modulators of cellular signaling pathways.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate as a building block for the synthesis of selective JAK2 inhibitors. The compound's unique structural features, including the cyano and acryloyl groups, enable efficient derivatization and optimization of pharmacokinetic properties. The study reported a series of analogs with improved potency and selectivity profiles, paving the way for potential therapeutic applications in myeloproliferative disorders.
Another significant advancement was reported in ACS Chemical Biology, where this piperazine derivative was employed in the development of covalent inhibitors targeting cysteine proteases. The prop-2-enoyl moiety was shown to undergo Michael addition with the active site cysteine, leading to irreversible inhibition. This approach has been particularly valuable in the design of antiviral agents, with several candidates showing promising activity against SARS-CoV-2 main protease.
From a synthetic chemistry perspective, recent publications in Organic Letters have described novel methodologies for the preparation of tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate. A 2024 paper introduced a one-pot cascade reaction combining Ugi multicomponent reaction with subsequent cyclization, significantly improving the yield and scalability of the synthesis. These advances address previous challenges in the large-scale production of this valuable intermediate.
The compound has also found applications in chemical biology probes. A Nature Chemical Biology publication detailed its incorporation into activity-based protein profiling (ABPP) reagents, enabling the selective labeling and identification of reactive cysteines in complex proteomes. This application has provided new insights into redox regulation and drug-target interactions in various disease states.
Looking forward, the unique structural features of tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate continue to inspire innovative applications in drug discovery. Ongoing research is exploring its use in PROTAC (proteolysis targeting chimera) design and as a versatile handle for bioconjugation in antibody-drug conjugates. The compound's combination of synthetic accessibility and diverse reactivity positions it as a valuable tool in modern medicinal chemistry.
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